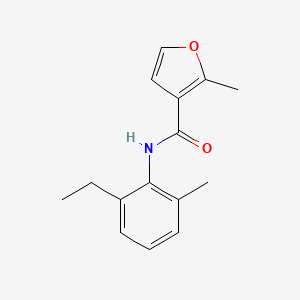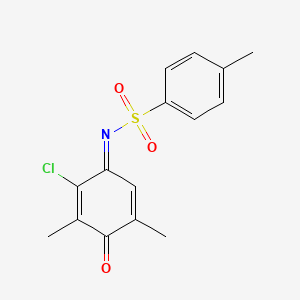![molecular formula C11H8F3N3O2 B5816248 N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFP, is a chemical compound that has been widely used in scientific research. It belongs to the class of urea-based compounds and is known for its ability to inhibit certain enzymes.
Mecanismo De Acción
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea inhibits enzymes by binding to their active sites and preventing substrate binding. It has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has also been found to bind to the nucleotide-binding domains of CFTR, which affects its function.
Biochemical and Physiological Effects
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has also been found to affect ion transport in cells, particularly in the lungs and intestines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific functions of these enzymes. However, one limitation is that N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea can also inhibit other enzymes, which may affect the results of the experiment. Additionally, N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has been found to be toxic to certain cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea in scientific research. One area of interest is the development of new drugs that target CK2, as this enzyme has been found to be involved in many diseases, including cancer. Another area of interest is the study of CFTR and its role in cystic fibrosis. N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea may also be used in the development of new antibiotics, as it has been found to inhibit the growth of bacteria.
Métodos De Síntesis
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)aniline with isoxazole-5-carboxylic acid followed by the addition of urea. Another method involves the reaction of 2-(trifluoromethyl)aniline with isoxazole-5-carbonyl chloride followed by the addition of ammonia.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has been used in various scientific research studies, particularly in the field of biochemistry. It has been found to inhibit several enzymes, including the protein kinase CK2, which is involved in many cellular processes. N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the structure and function of certain proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR).
Propiedades
IUPAC Name |
1-(1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-4-8(7)15-10(18)16-9-5-6-19-17-9/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOADZJCWAILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)




![3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5816252.png)


